

Commercial Availability and Technical Profile of 1-Iodonaphthalen-2-amine

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Compound of Interest

Compound Name: **1-Iodonaphthalen-2-amine**

Cat. No.: **B1314207**

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An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Iodonaphthalen-2-amine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an iodo and an amino group on the naphthalene core, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of **1-Iodonaphthalen-2-amine**, its physicochemical properties, and potential synthetic applications. While direct experimental protocols and biological activity data for this specific molecule are limited in publicly accessible literature, this document extrapolates from closely related analogues to provide representative experimental workflows and potential areas of investigation.

Commercial Availability and Suppliers

1-Iodonaphthalen-2-amine is available from specialized chemical suppliers. Due to its specific substitution pattern, it is not as commonly stocked as some of its isomers but can be procured for research and development purposes.

Table 1: Commercial Supplier Information for **1-Iodonaphthalen-2-amine**

Supplier	CAS Number	Chemical Formula	Molecular Weight	Purity	Notes
ChemScene[1]	90016-93-6	C ₁₀ H ₈ IN	269.08 g/mol	≥98%	Services include custom synthesis and commercial production. [1]

Physicochemical Properties

A clear understanding of the physicochemical properties of **1-Iodonaphthalen-2-amine** is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of **1-Iodonaphthalen-2-amine**

Property	Value	Source
CAS Number	90016-93-6	ChemScene [1]
Molecular Formula	C ₁₀ H ₈ IN	ChemScene [1]
Molecular Weight	269.08 g/mol	ChemScene [1]
Appearance	Not specified (typically a solid)	Inferred
Purity	≥98%	ChemScene [1]

Synthesis and Experimental Protocols

While specific literature on the synthesis of **1-Iodonaphthalen-2-amine** is not readily available, its synthesis can be conceptually approached through methods used for analogous iodinated aromatic amines. A plausible synthetic route could involve the direct iodination of 2-naphthylamine or a multi-step sequence starting from a different naphthalenic precursor.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Aryl halides, such as **1-Iodonaphthalen-2-amine**, are common substrates for palladium-catalyzed cross-coupling reactions. The following is a generalized protocol for a Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction, adapted from procedures for structurally similar compounds like 1-Iodo-2-naphthol. This protocol is provided as a general guideline and would require optimization for the specific substrates used.

Objective: To couple **1-Iodonaphthalen-2-amine** with an arylboronic acid to form a biaryl compound.

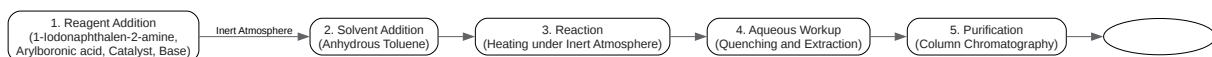
Materials:

- **1-Iodonaphthalen-2-amine**
- Arylboronic acid (1.2-1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , 2.0-3.0 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
- Schlenk flask or similar reaction vessel
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add **1-Iodonaphthalen-2-amine** (1.0 equivalent), the arylboronic acid, the base, and the palladium catalyst.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.

- Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.



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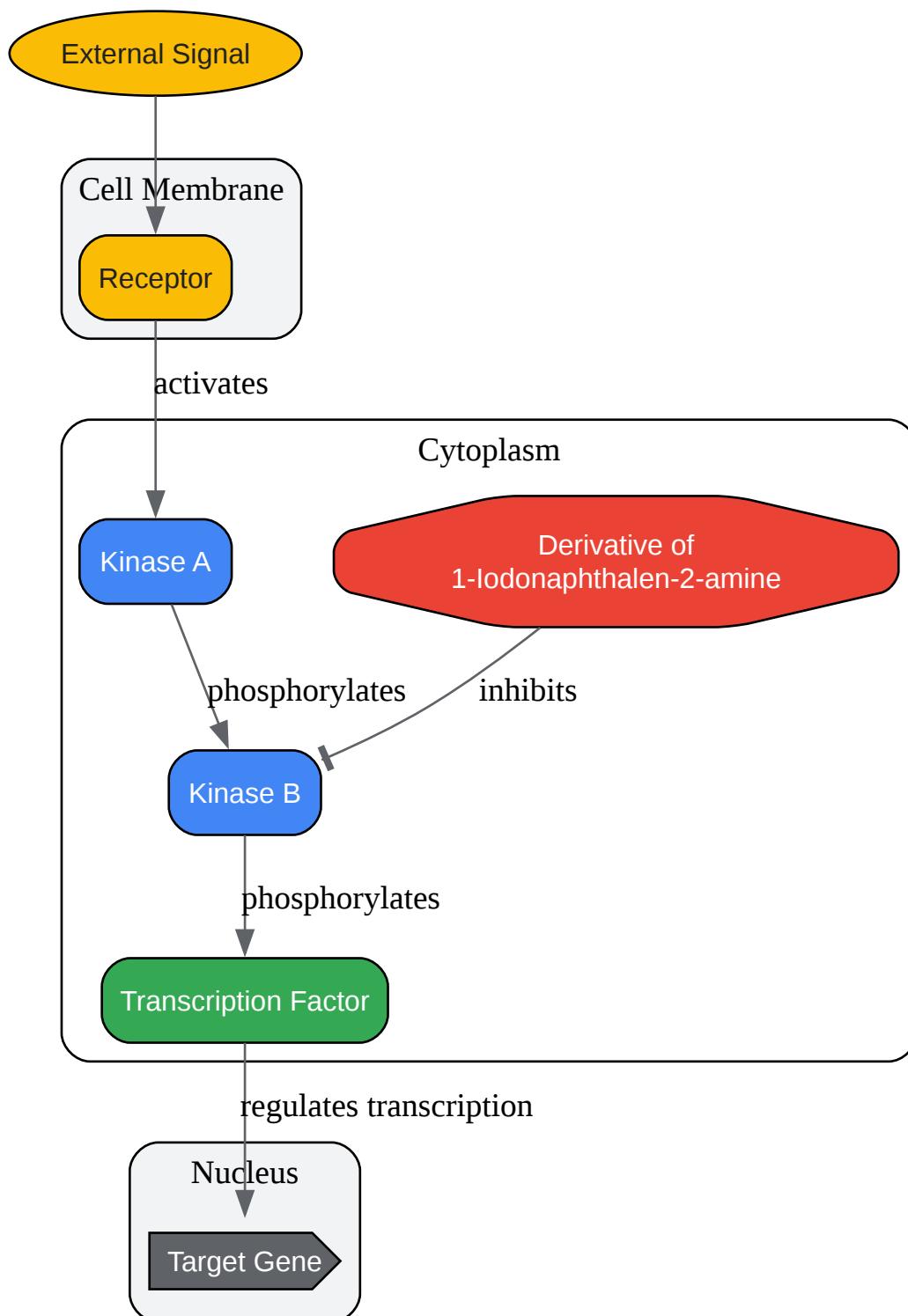
A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic amines and their derivatives are privileged scaffolds in drug discovery. While the biological activity of **1-Iodonaphthalen-2-amine** itself is not documented, it serves as a valuable starting material for synthesizing compounds with potential therapeutic applications. The amino group provides a handle for further functionalization, while the iodo group allows for the introduction of diverse substituents via cross-coupling reactions.

Hypothetical Signaling Pathway Involvement

Compounds derived from naphthalenic scaffolds have been investigated as inhibitors of various enzymes, including kinases, which are crucial components of intracellular signaling pathways. For instance, a biaryl compound synthesized from **1-Iodonaphthalen-2-amine** could potentially act as an ATP-competitive kinase inhibitor, disrupting a signaling cascade implicated in diseases such as cancer. The diagram below illustrates a hypothetical scenario where a derivative of **1-Iodonaphthalen-2-amine** inhibits a kinase in a generic signaling pathway.



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A hypothetical signaling pathway inhibited by a derivative of **1-Iodonaphthalen-2-amine**.

Conclusion

1-Iodonaphthalen-2-amine is a commercially available chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of novel pharmaceuticals. While direct experimental and biological data for this compound are sparse, its structural features suggest its utility as a versatile building block. The provided information on its properties, a generalized synthetic protocol, and a hypothetical application in drug discovery are intended to serve as a valuable resource for researchers and scientists in the field. Further investigation into the reactivity and biological relevance of this and related compounds is warranted.

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References

- 1. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
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